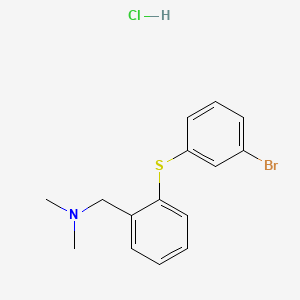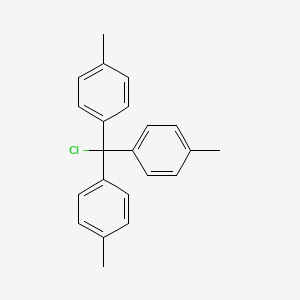
2-Methyl-4-oxo-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acétate de 2-méthyl-4-oxo-3-(1-phényl-1H-pyrazol-4-yl)-4H-chromène-7-yle est un composé organique complexe appartenant à la classe des dérivés de la chromène-4-one. Ce composé se caractérise par sa structure unique, qui comprend un noyau de chromène-4-one, un groupe pyrazolyle et un ester acétate. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses activités biologiques et de ses applications potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acétate de 2-méthyl-4-oxo-3-(1-phényl-1H-pyrazol-4-yl)-4H-chromène-7-yle implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau de chromène-4-one : Cette étape implique la cyclisation de précurseurs appropriés en conditions acides ou basiques pour former la structure de la chromène-4-one.
Introduction du groupe pyrazolyle : Le groupe pyrazolyle est introduit par une réaction de condensation entre un dérivé d’hydrazine et une cétone ou un aldéhyde approprié.
Acétylation : La dernière étape implique l’acétylation du groupe hydroxyle en position 7 du noyau de la chromène-4-one en utilisant de l’anhydride acétique ou du chlorure d’acétyle en présence d’une base comme la pyridine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse ci-dessus pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et de mesures de contrôle qualité strictes pour garantir la cohérence et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acétate de 2-méthyl-4-oxo-3-(1-phényl-1H-pyrazol-4-yl)-4H-chromène-7-yle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d’autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe carbonyle en groupes hydroxyle ou d’autres formes réduites.
Substitution : Le groupe acétate peut être substitué par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques.
Produits principaux
Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des alcools.
Applications De Recherche Scientifique
L’acétate de 2-méthyl-4-oxo-3-(1-phényl-1H-pyrazol-4-yl)-4H-chromène-7-yle a une large gamme d’applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé a montré un potentiel en tant que molécule biologiquement active présentant des propriétés anti-inflammatoires, antioxydantes et antimicrobiennes.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique pour diverses maladies, notamment le cancer et les maladies neurodégénératives.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de colorants et de pigments.
Mécanisme D'action
Le mécanisme d’action de l’acétate de 2-méthyl-4-oxo-3-(1-phényl-1H-pyrazol-4-yl)-4H-chromène-7-yle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans l’inflammation ou le stress oxydatif, exerçant ainsi ses effets anti-inflammatoires et antioxydants.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de 2-méthyl-4-oxo-3-(1-phényl-1H-pyrazol-4-yl)-4H-chromène-7-yle
- Propionate de 2-méthyl-4-oxo-3-(1-phényl-1H-pyrazol-4-yl)-4H-chromène-7-yle
- Butyrate de 2-méthyl-4-oxo-3-(1-phényl-1H-pyrazol-4-yl)-4H-chromène-7-yle
Unicité
Ce qui distingue l’acétate de 2-méthyl-4-oxo-3-(1-phényl-1H-pyrazol-4-yl)-4H-chromène-7-yle des composés similaires, c’est son groupe ester acétate spécifique, qui peut influencer sa solubilité, sa réactivité et son activité biologique. Cette caractéristique structurale unique peut améliorer son potentiel en tant que molécule biologiquement active et sa polyvalence dans diverses applications.
Propriétés
Numéro CAS |
51411-95-1 |
|---|---|
Formule moléculaire |
C21H16N2O4 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
[2-methyl-4-oxo-3-(1-phenylpyrazol-4-yl)chromen-7-yl] acetate |
InChI |
InChI=1S/C21H16N2O4/c1-13-20(15-11-22-23(12-15)16-6-4-3-5-7-16)21(25)18-9-8-17(27-14(2)24)10-19(18)26-13/h3-12H,1-2H3 |
Clé InChI |
LHIITZVFWMPOKV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CN(N=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-6-fluorobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11974511.png)
![N-[(4-acetamidophenyl)methyl]acetamide](/img/structure/B11974517.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11974526.png)
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11974532.png)

![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11974567.png)
![9-Bromo-5-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11974568.png)
![8-(4-fluorophenoxy)-9-(trifluoromethyl)-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B11974573.png)

![4-[((2Z)-3-Tert-butyl-4-(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11974601.png)
![1,3-Dithiane, 2-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B11974616.png)
![2-methylpropyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974621.png)

